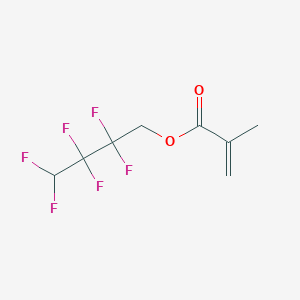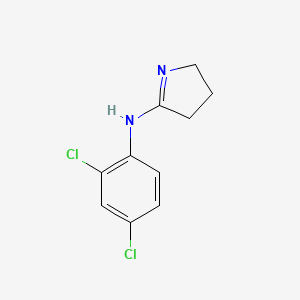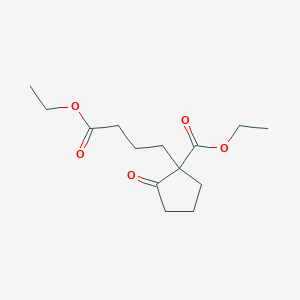
Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester is an organic compound with the molecular formula C14H22O5. This compound is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of an ethoxycarbonyl group and an oxo group attached to the cyclopentane ring. It is commonly used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester can be achieved through several methods. One common method is the Fischer esterification, where cyclopentanebutanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to reflux, allowing the esterification to proceed, and then purifying the product through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water and a strong acid catalyst such as hydrochloric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base like sodium hydroxide (NaOH) to hydrolyze the ester, forming a carboxylate salt and an alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the ester undergoes nucleophilic attack by the reducing agent, leading to the formation of an intermediate that is subsequently converted to the final alcohol product . The exact mechanism can vary depending on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: Lacks the ethoxycarbonyl and oxo groups, resulting in different reactivity and applications.
Cyclopentanecarboxylic acid, ethyl ester: Similar structure but without the oxo group, leading to different chemical properties and reactivity.
Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-γ-oxo-, ethyl ester: A closely related compound with a different position of the oxo group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
52478-10-1 |
|---|---|
Formule moléculaire |
C14H22O5 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
ethyl 1-(4-ethoxy-4-oxobutyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H22O5/c1-3-18-12(16)8-6-10-14(13(17)19-4-2)9-5-7-11(14)15/h3-10H2,1-2H3 |
Clé InChI |
MOJUPEVHQPOVGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC1(CCCC1=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



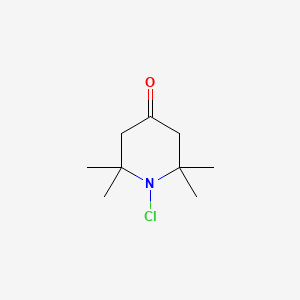
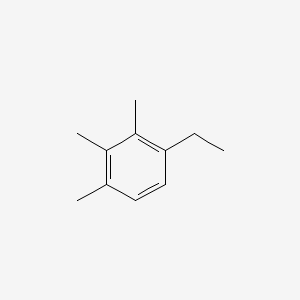
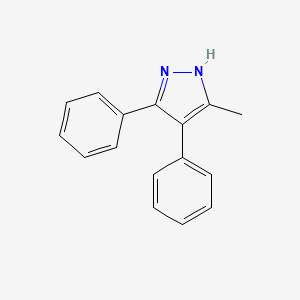
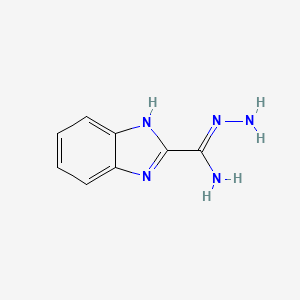
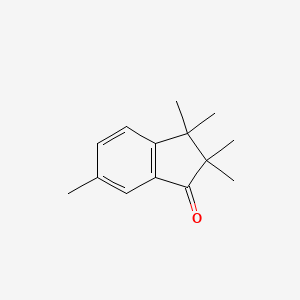
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
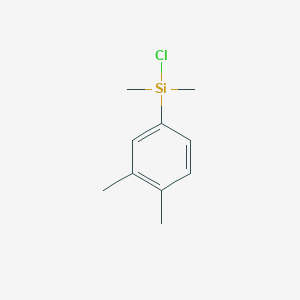
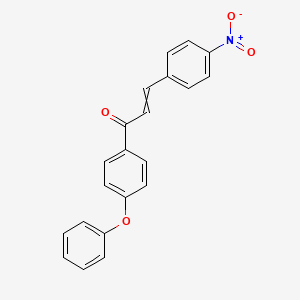
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
